molecular formula C6H11BrO3 B2927755 Methyl 2-(3-Bromopropoxy)acetate CAS No. 433213-11-7

Methyl 2-(3-Bromopropoxy)acetate

Cat. No.: B2927755
CAS No.: 433213-11-7
M. Wt: 211.055
InChI Key: RBLSERPFRLUGLQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-Bromopropoxy)acetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable intermediate in various chemical reactions .

Scientific Research Applications

Methyl 2-(3-Bromopropoxy)acetate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: It is involved in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “Methyl 2-(3-Bromopropoxy)acetate” indicates that it is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and wearing protective equipment .

Mechanism of Action

Target of Action

Methyl 2-(3-Bromopropoxy)acetate is a chemical compound with the molecular formula C6H11BrO3 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any alteration can have downstream effects on various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-Bromopropoxy)acetate can be synthesized through the reaction of methyl glycolate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:

Methyl glycolate+1,3-dibromopropaneK2CO3,DMFMethyl 2-(3-Bromopropoxy)acetate\text{Methyl glycolate} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Methyl glycolate+1,3-dibromopropaneK2​CO3​,DMF​Methyl 2-(3-Bromopropoxy)acetate

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Types of Reactions:

    Nucleophilic Substitution: The bromide group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

    Methyl 2-(3-Chloropropoxy)acetate: Similar in structure but contains a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    Ethyl 2-(3-Bromopropoxy)acetate: Similar but with an ethyl ester group instead of a methyl ester group. This alters its physical properties and reactivity.

Uniqueness: Methyl 2-(3-Bromopropoxy)acetate is unique due to the combination of its ester and bromide functional groups, which provide a versatile platform for various chemical transformations. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(3-bromopropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSERPFRLUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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